

Technical Guide: Spectral Analysis of 2-Bromo-5-iodo-3-nitropyridine

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Compound of Interest

Compound Name: **2-Bromo-5-iodo-3-nitropyridine**

Cat. No.: **B1288167**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **2-Bromo-5-iodo-3-nitropyridine**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectral characteristics based on the analysis of its chemical structure and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Predicted Spectral Data

2-Bromo-5-iodo-3-nitropyridine is a polysubstituted pyridine ring with the following structure:

Molecular Formula: C₅H₂BrIN₂O₂ Molecular Weight: 328.89 g/mol

The presence of bromine, iodine, and a nitro group on the pyridine ring significantly influences its electronic environment and, consequently, its spectral properties.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro, bromo, and iodo substituents will deshield these protons, shifting their signals downfield.

Predicted ^1H NMR Data

| Proton | Predicted Chemical Shift (δ , ppm) |
|--------|--|
| H-4 | 8.5 - 9.0 |
| H-6 | 8.8 - 9.3 |

Note: The exact chemical shifts are dependent on the solvent used.

^{13}C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbons directly attached to the electronegative substituents (Br, I, NO_2) will be significantly influenced.

Predicted ^{13}C NMR Data

| Carbon | Predicted Chemical Shift (δ , ppm) |
|-------------------------|--|
| C-2 (C-Br) | 140 - 145 |
| C-3 (C- NO_2) | 148 - 153 |
| C-4 | 125 - 130 |
| C-5 (C-I) | 95 - 105 |
| C-6 | 150 - 155 |

Note: The exact chemical shifts are dependent on the solvent used.

The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm ⁻¹) |
|------------------------------------|--|
| Aromatic C-H stretch | 3000 - 3100 |
| Asymmetric NO ₂ stretch | 1520 - 1560 |
| Symmetric NO ₂ stretch | 1340 - 1360 |
| C=N and C=C ring stretching | 1400 - 1600 |
| C-Br stretch | 500 - 600 |
| C-I stretch | ~500 |

The mass spectrum will provide information about the molecular weight and isotopic distribution of the molecule. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and iodine (monoisotopic ¹²⁷I), a characteristic isotopic pattern for the molecular ion peak is expected.[1][2][3]

Predicted Mass Spectrometry Data

| Ion | Expected m/z |
|--|--------------|
| [M] ⁺ (with ⁷⁹ Br) | 327.8 |
| [M+2] ⁺ (with ⁸¹ Br) | 329.8 |

The relative intensity of the M⁺ and [M+2]⁺ peaks should be approximately 1:1, which is a clear indicator of the presence of one bromine atom in the molecule.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid organic compounds like **2-Bromo-5-iodo-3-nitropyridine**.

This protocol is a general guideline for obtaining high-resolution NMR spectra of pyridine derivatives.[4][5]

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Bromo-5-iodo-3-nitropyridine**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical as it can influence the chemical shifts.
 - Transfer the solution to a clean 5 mm NMR tube.
 - For accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.^[4]
- Data Acquisition:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Optimize the magnetic field homogeneity by shimming the sample.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .

For solid samples, several preparation techniques can be employed. The thin solid film method is often preferred for its simplicity.^[6]

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of **2-Bromo-5-iodo-3-nitropyridine** in a volatile organic solvent (e.g., dichloromethane or acetone).^[6]
 - Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).^[6]

- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]
- Data Acquisition:
 - Place the salt plate in the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the clean, empty sample chamber.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - The typical spectral range is 4000-400 cm^{-1} .

Alternative solid sampling methods include preparing a KBr pellet or a Nujol mull.[7][8][9]

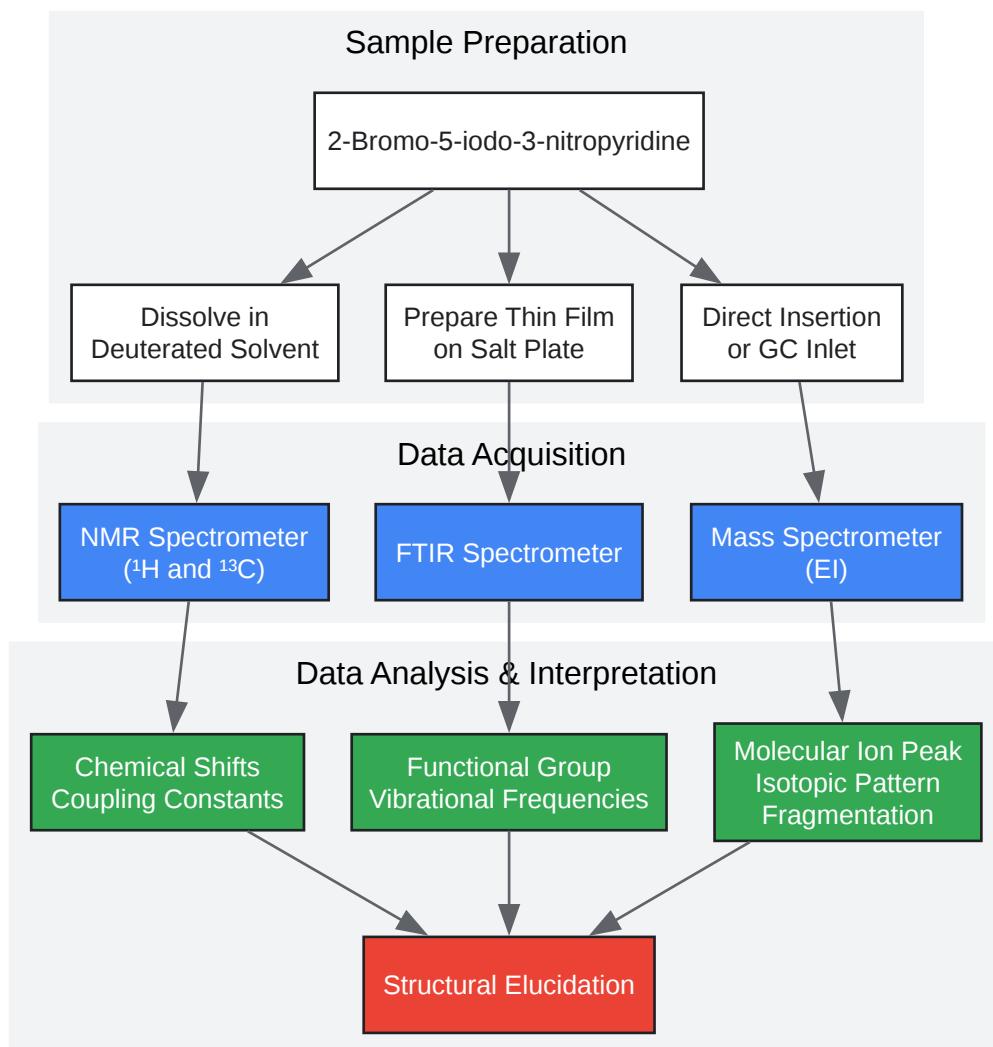
This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI).

- Sample Introduction:
 - Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
 - Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).
- Ionization and Analysis:
 - Utilize electron ionization (EI) with a standard electron energy of 70 eV.
 - The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A detector records the abundance of each ion.
- Data Interpretation:

- Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
- Pay close attention to the isotopic pattern of the molecular ion to confirm the presence of bromine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-Bromo-5-iodo-3-nitropyridine**.



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Caption: Workflow for the spectral characterization of **2-Bromo-5-iodo-3-nitropyridine**.

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